Product packaging for H-Tyr-Pro-Dap(6DMN)-Phe-NH2(Cat. No.:)

H-Tyr-Pro-Dap(6DMN)-Phe-NH2

Cat. No.: B10849354
M. Wt: 733.8 g/mol
InChI Key: OHGKVUSMHZDAKH-SHROADRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Pro-Dap(6DMN)-Phe-NH2 is a synthetically modified fluorescent analogue of the endogenous μ-opioid peptide agonist, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) . This compound is engineered for advanced research on opioid receptors by incorporating the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) via a diaminopropanoic acid (Dap) linker. The core value of this reagent lies in its solvatochromic properties; it exhibits very low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar solvents or when bound to the hydrophobic binding pocket of opioid receptors . This allows researchers to study receptor distribution and internalization in live cells using techniques like confocal laser scanning microscopy, with minimal background fluorescence from unbound ligand. In vitro characterization has demonstrated that this compound acts as a partial agonist at the μ-opioid receptor, with an reported IC50 of 300 nM in the Guinea Pig Ileum (GPI) assay and a binding affinity (Ki) of 244.5 nM . It also shows selectivity for the μ-opioid receptor over the δ-opioid receptor. Its primary research applications include the real-time visualization of μ-opioid receptor trafficking, the study of ligand-receptor interactions, and the screening of novel opioid compounds. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H43N7O7 B10849354 H-Tyr-Pro-Dap(6DMN)-Phe-NH2

Properties

Molecular Formula

C40H43N7O7

Molecular Weight

733.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H43N7O7/c1-45(2)27-13-12-25-20-29-30(21-26(25)19-27)39(53)47(38(29)52)22-33(36(50)43-32(35(42)49)18-23-7-4-3-5-8-23)44-37(51)34-9-6-16-46(34)40(54)31(41)17-24-10-14-28(48)15-11-24/h3-5,7-8,10-15,19-21,31-34,48H,6,9,16-18,22,41H2,1-2H3,(H2,42,49)(H,43,50)(H,44,51)/t31-,32-,33?,34-/m0/s1

InChI Key

OHGKVUSMHZDAKH-SHROADRVSA-N

Isomeric SMILES

CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N

Canonical SMILES

CN(C)C1=CC2=CC3=C(C=C2C=C1)C(=O)N(C3=O)CC(C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N

Origin of Product

United States

Advanced Synthetic Methodologies for H Tyr Pro Dap 6dmn Phe Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Tyr-Pro-Dap(6DMN)-Phe-NH2

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the assembly of peptides like this compound. altabioscience.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. peptide.comnih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps, and allows for the use of excess reagents to drive reactions to completion. altabioscience.compeptide.com

Fmoc-Based SPPS Protocols for Tetrapeptide Assembly

The most common SPPS strategy for this type of peptide utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acids. altabioscience.comnih.gov The Fmoc-based approach offers the advantage of milder reaction conditions compared to the harsher, acid-labile tert-butyloxycarbonyl (Boc) strategy, which is particularly beneficial for complex peptides containing sensitive modifications like the 6DMN fluorophore. altabioscience.comnih.gov

The synthesis typically begins with a Rink Amide resin, which upon cleavage yields a C-terminal carboxamide, as required for this compound. The assembly follows a repetitive cycle of deprotection and coupling steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or, more frequently, aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a base like N,N-diisopropylethylamine (DIEA). nih.gov

Washing: A final wash step removes excess reagents and soluble byproducts, preparing the peptide-resin for the next cycle.

This cycle is repeated for each amino acid in the sequence (Phe, Dap, Pro, Tyr). The side chains of reactive amino acids are protected with acid-labile groups, such as tert-butyl (tBu) for the hydroxyl group of Tyrosine.

Integration of Diaminopropionic Acid (Dap) Derivatives during SPPS

The incorporation of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) requires an orthogonally protected building block to allow for the selective modification of its side-chain (β-amino) group. A commonly used derivative is Fmoc-L-Dap(Mtt)-OH, where the α-amino group is protected by the base-labile Fmoc group and the β-amino group is protected by the highly acid-labile monomethoxytrityl (Mtt) group. iris-biotech.deiris-biotech.de

This derivative is incorporated into the peptide chain using the standard coupling protocols described above. The Mtt group is stable to the piperidine treatment used for Fmoc removal, ensuring the side-chain amine remains protected during the elongation of the peptide backbone. This orthogonal protection is the key to selectively introducing the 6DMN fluorophore onto the Dap side chain. However, some studies have noted that building blocks like Fmoc-Dab(Mtt)-OH, a close analogue, can exhibit poor coupling efficiency due to rapid lactamization under certain conditions, suggesting that careful selection of coupling reagents and protocols is necessary. rsc.org

Challenges and Optimization of 6-Dimethylamino-2-naphthalenecarbonyl (6DMN) Incorporation

The 6DMN fluorophore is attached to the β-amino group of the Dap residue. This can be achieved through two primary strategies:

Post-synthetic, on-resin modification: After the full peptide sequence (H-Tyr(tBu)-Pro-Dap(Mtt)-Phe-Resin) is assembled, the Mtt group is selectively removed. This is accomplished by treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), conditions which cleave the Mtt group but leave the tBu group and the peptide-resin linkage intact. Following Mtt removal and neutralization, the free β-amino group is coupled with 6-Dimethylamino-2-naphthalenecarboxylic acid using standard peptide coupling reagents.

Challenges in 6DMN incorporation can include steric hindrance from the bulky naphthalimide group, which may slow down the coupling reaction and require extended reaction times or more potent coupling reagents. The solubility of the 6DMN-carboxylic acid or the pre-labeled Fmoc-Dap(6DMN)-OH can also be a factor that requires optimization of solvent systems.

Cleavage and Deprotection Strategies for this compound

Once the on-resin synthesis is complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously. sigmaaldrich.com For a peptide assembled on a Rink Amide resin with a Tyr(tBu) protecting group, a standard cleavage cocktail is used. thermofisher.com

A common and effective cleavage mixture is Reagent K or a variation thereof. The composition of these cocktails is designed to scavenge the reactive cationic species (e.g., tert-butyl cations) that are generated during the acid-mediated deprotection, thereby preventing unwanted side reactions with nucleophilic residues like tyrosine. sigmaaldrich.comthermofisher.com The 6DMN fluorophore is generally stable to these standard TFA cleavage conditions.

Component Function Typical Concentration
Trifluoroacetic Acid (TFA)Cleavage & Deprotection Agent82.5 - 95%
WaterCation Scavenger2.5 - 5%
ThioanisoleCation Scavenger5%
1,2-Ethanedithiol (EDT)Cation Scavenger2.5%
Triisopropylsilane (TIS)Cation Scavenger2.5%

This interactive table summarizes common reagents used in cleavage cocktails for Fmoc SPPS.

After treatment with the cleavage cocktail for 2-4 hours, the peptide is precipitated from the solution using cold diethyl ether, filtered, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Approaches for this compound

While less common for routine peptide synthesis, solution-phase synthesis offers advantages for large-scale production and can sometimes circumvent problems encountered in SPPS, such as peptide aggregation. A convergent solution-phase strategy could be employed for this compound. nih.gov

This approach would involve the synthesis of smaller peptide fragments, which are then coupled together. For instance, two dipeptide fragments could be prepared:

Fragment 1: Boc-Tyr(tBu)-Pro-OH

Fragment 2: H-Dap(6DMN)-Phe-NH2

Orthogonal Protecting Group Strategies for Side Chain Modifications

The synthesis of this compound is a prime example of the necessity of an orthogonal protecting group strategy. researchgate.net Orthogonality in this context means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. acs.orgmdpi.com This allows for precise, regioselective chemical manipulations at specific points on the peptide.

The key orthogonal set used in the SPPS of this peptide is:

α-Amino Group: Protected with the base-labile Fmoc group. It is removed at every cycle with piperidine.

Tyr Side Chain: Protected with the acid-labile tert-butyl (tBu) group. It is stable to the piperidine used for Fmoc removal and is removed during the final TFA cleavage.

Dap Side Chain: Protected with a hyper-acid-labile group like Mtt (Monomethoxytrityl) . This group is stable to piperidine but can be removed with dilute TFA, leaving the tBu group and the resin linkage intact.

This strategy allows for the following sequence of selective deprotections:

Iterative removal of the N-terminal Fmoc group during chain elongation.

Selective removal of the Dap side-chain Mtt group to allow for conjugation with the 6DMN fluorophore.

Simultaneous removal of the Tyr(tBu) group and cleavage from the resin in the final deprotection step.

Purification Techniques for this compound

The purification of the crude synthetic peptide this compound is a critical step to isolate the target molecule from impurities generated during synthesis. The inherent hydrophobicity imparted by the tyrosine, phenylalanine, and particularly the 6DMN moiety, dictates the selection and optimization of purification strategies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most effective method for the purification of synthetic peptides. hplc.eu The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. The elution of the peptide is achieved by gradually increasing the concentration of an organic solvent in the mobile phase.

The optimization of RP-HPLC for this compound involves a systematic variation of several key parameters to achieve the highest possible resolution and purity. The presence of the fluorescent 6DMN group allows for sensitive detection using a fluorescence detector, in addition to the standard UV detection at wavelengths corresponding to the peptide bonds (around 214 nm). nih.gov

Key Optimization Parameters for RP-HPLC:

Stationary Phase: A C18 stationary phase is generally the first choice for peptide purification due to its high hydrophobicity and resolving power. hplc.eu Columns with a wide pore size (e.g., 300 Å) are often preferred for peptides to ensure efficient interaction with the stationary phase.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component (Solvent B).

Solvent A: Water with an acidic modifier, most commonly 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution.

Solvent B: An organic solvent such as acetonitrile (B52724) (ACN) or methanol, also containing 0.1% TFA. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

Elution Gradient: A linear gradient of increasing Solvent B concentration is employed to elute the peptide and impurities. The steepness of the gradient is a critical parameter to optimize. A shallower gradient generally provides better resolution but increases the run time.

Flow Rate: The flow rate affects the resolution and backpressure. Lower flow rates can improve resolution but also increase the analysis time.

Column Temperature: Temperature can influence the selectivity of the separation. hplc.eu Optimizing the column temperature can sometimes resolve co-eluting impurities.

Below is a hypothetical data table illustrating the optimization process for the purification of this compound.

Table 1: RP-HPLC Optimization for this compound
ParameterCondition 1Condition 2Condition 3Observation
ColumnC18, 5 µm, 120 ÅC18, 5 µm, 300 ÅC8, 5 µm, 300 ÅCondition 2 provides better peak shape for the peptide.
Mobile Phase A0.1% TFA in H₂O0.1% TFA in H₂O0.05% TFA in H₂O0.1% TFA gives superior peak symmetry.
Mobile Phase B0.1% TFA in ACN0.1% TFA in ACN0.1% TFA in MethanolACN provides better resolution of impurities.
Gradient5-95% B in 30 min20-50% B in 30 min25-45% B in 40 minCondition 3 yields the best separation of the main peak from closely eluting impurities.
Flow Rate1.0 mL/min1.0 mL/min0.8 mL/minLower flow rate in Condition 3 improves resolution.

Size Exclusion Chromatography and Preparative Purification Methods

While RP-HPLC is the workhorse for high-resolution purification, other chromatographic techniques can be employed as complementary or initial purification steps.

Size Exclusion Chromatography (SEC):

Size Exclusion Chromatography separates molecules based on their hydrodynamic volume. lcms.cz For a relatively small peptide like this compound, SEC is not typically used for high-resolution purification from closely related synthetic impurities of similar size. However, it can be a valuable tool for:

Desalting: Rapidly removing salts and small molecule reagents from the crude peptide mixture after cleavage.

Aggregate Removal: Separating potential dimeric or aggregated forms of the peptide from the monomeric target molecule. researchgate.net

Due to the hydrophobic nature of this compound, non-specific interactions with the SEC stationary phase can be a concern, leading to peak tailing and poor recovery. To mitigate these hydrophobic interactions, the mobile phase for SEC of this peptide should contain an organic modifier. huji.ac.ilsepax-tech.com

Table 2: SEC Mobile Phase Considerations for this compound
Mobile Phase ComponentPurposeTypical Concentration
Aqueous Buffer (e.g., Phosphate or Acetate)Maintains pH and ionic strength.20-100 mM
Salt (e.g., NaCl)Reduces ionic interactions with the stationary phase.150-300 mM
Organic Modifier (e.g., Acetonitrile)Minimizes hydrophobic interactions. huji.ac.il10-30%

Preparative Purification Methods:

The ultimate goal of purification is to obtain the peptide at a high purity and in sufficient quantity. This is achieved through preparative chromatography, which is essentially a scaled-up version of the analytical methods.

Preparative RP-HPLC: This is the most common method for obtaining highly pure this compound. The optimized conditions from the analytical scale are transferred to a larger diameter column packed with the same stationary phase. The gradient is often adjusted to be shallower to maximize the separation of large quantities of the crude peptide. Fractions are collected across the elution profile of the target peptide, and each fraction is analyzed for purity. High-purity fractions are then pooled and lyophilized to obtain the final product as a fluffy powder.

Orthogonal Purification Strategies: For exceptionally challenging purifications where impurities co-elute with the product in RP-HPLC, a second purification step based on a different separation principle (orthogonal method) may be necessary. While less common for a peptide of this size, techniques such as ion-exchange chromatography could potentially be employed if the peptide carries a net charge at a specific pH, offering a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.

Rigorous Spectroscopic and Analytical Elucidation of H Tyr Pro Dap 6dmn Phe Nh2 Structure and Purity

Mass Spectrometry (MS) for Definitive Structural Confirmation

Mass spectrometry is an indispensable tool for the verification of the molecular weight and sequence of synthetic peptides. By ionizing the molecule and measuring its mass-to-charge ratio, MS provides a rapid and highly accurate confirmation of the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing peptides. The molecule is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that evaporate to yield protonated molecular ions. For H-Tyr-Pro-Dap(6DMN)-Phe-NH2, ESI-MS is used to determine its monoisotopic mass.

Research has confirmed the synthesis of this compound, reporting its protonated molecular ion (MH+). nih.gov The theoretically calculated molecular weight aligns with the experimental data, confirming the successful synthesis of the target compound.

Table 1: ESI-MS Data for this compound

ParameterValueSource
Molecular FormulaC₄₀H₄₃N₇O₇
Theoretical MW733.8 g/mol
Experimental [M+H]⁺735 m/z nih.gov

Note: The experimental value corresponds to the protonated molecule observed in the mass spectrum.

MALDI-TOF is another soft ionization technique frequently used for peptide analysis. The peptide is co-crystallized with a matrix material, which absorbs laser energy, leading to the desorption and ionization of the analyte. This method is known for its high sensitivity and is particularly useful for confirming the purity of a sample. While specific MALDI-TOF MS data for this compound is not detailed in the primary literature, this technique would be used to corroborate the ESI-MS findings. The resulting spectrum would be expected to show a dominant peak corresponding to the [M+H]⁺ ion, with minimal fragmentation, providing strong evidence of the compound's identity and purity.

To unequivocally confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion (in this case, the [M+H]⁺ ion at m/z 735) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal the peptide's sequence. The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions.

For this compound, the fragmentation pattern would allow for the sequential identification of each amino acid residue from both the N-terminus (b-ions) and the C-terminus (y-ions), confirming the Tyr-Pro-Dap(6DMN)-Phe sequence. This method is crucial for distinguishing between isomers and ensuring the correct assembly of the peptide chain.

Table 2: Illustrative MS/MS Fragmentation Data for this compound

Fragment IonSequenceCalculated m/z
b₁Tyr164.07
b₂Tyr-Pro261.12
b₃Tyr-Pro-Dap(6DMN)592.22
y₁Phe-NH₂165.09
y₂Dap(6DMN)-Phe-NH₂496.19
y₃Pro-Dap(6DMN)-Phe-NH₂593.24

Note: This table is illustrative of the expected fragmentation pattern. Actual observed masses may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure and dynamics of molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR can elucidate the complete chemical structure and spatial arrangement of the atoms within the peptide.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments. For this compound, published data provides a general overview of the proton signals in DMSO-d₆. nih.gov The spectrum is characterized by a series of multiplets corresponding to the protons of the amino acid residues and the 6DMN fluorophore. Specific regions of the spectrum can be attributed to aromatic protons (from Tyr, Phe, and 6DMN), alpha-protons of the amino acids, and the aliphatic protons of the proline ring and other side chains.

A study on this compound reported the following ¹H-NMR data in DMSO-d₆: δ 1.92-2.34 (m, 4H), 2.92-3.17 (m, 10H), 3.41-3.51 (m, 2H), 3.95-5.16 (m, 6H), 6.68-8.42 (m, 14H). nih.gov

Table 3: Illustrative ¹H and ¹³C Chemical Shift Assignments for this compound

ResidueAtomExpected ¹H δ (ppm)Expected ¹³C δ (ppm)
Tyr α-CH4.0 - 4.555 - 58
β-CH₂2.8 - 3.236 - 39
Aromatic CH6.7 - 7.1115 - 131
Pro α-CH4.2 - 4.660 - 63
β,γ,δ-CH₂1.8 - 3.725 - 50
Dap(6DMN) α-CH4.5 - 5.052 - 55
β-CH₂3.5 - 4.040 - 45
Naphthyl CH7.0 - 8.5120 - 140
N(CH₃)₂3.0 - 3.240 - 42
Phe α-CH4.5 - 4.854 - 57
β-CH₂2.9 - 3.337 - 40
Aromatic CH7.1 - 7.4126 - 138

Note: This table contains expected chemical shift ranges based on typical values for these residues in a peptide chain and is for illustrative purposes.

Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals and for determining the three-dimensional structure of the peptide.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments reveal through-bond proton-proton couplings. COSY identifies protons that are coupled over two to three bonds (e.g., Hα-Hβ in an amino acid), while TOCSY extends this correlation to all protons within a spin system. This allows for the identification of all protons belonging to a specific amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. NOESY and ROESY are crucial for determining the peptide's secondary structure and the relative orientation of the amino acid side chains. Cross-peaks between adjacent residues (e.g., between the α-proton of one residue and the amide proton of the next) are used to confirm the peptide sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a map of all C-H bonds in the molecule. It is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for confirming the connectivity across peptide bonds and to the 6DMN fluorophore.

Through the combined interpretation of these 2D NMR spectra, a complete and detailed three-dimensional model of the this compound molecule can be constructed, providing a solid foundation for understanding its structure-activity relationships.

Isotopic Labeling Strategies for Enhanced NMR Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of peptides in solution. However, for a molecule like this compound, spectral overlap, particularly in the proton (¹H) NMR spectrum, can present significant challenges. To overcome these limitations and achieve unambiguous resonance assignment, various isotopic labeling strategies can be employed during peptide synthesis. sigmaaldrich.comsigmaaldrich.com

Site-specific labeling, which involves the incorporation of ¹³C and/or ¹⁵N-labeled amino acids at specific positions in the peptide sequence, is a powerful approach. sigmaaldrich.comsigmaaldrich.comrsc.org This can be achieved through solid-phase peptide synthesis (SPPS) using commercially available protected, isotopically labeled amino acids. silantes.com For instance, to probe the local environment and dynamics of the aromatic residues, one could synthesize analogues with [¹³C, ¹⁵N]-L-Tyrosine or [¹³C, ¹⁵N]-L-Phenylalanine. The introduction of these labels would allow for heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC), which disperse the signals into two dimensions, significantly enhancing resolution. rsc.orgportlandpress.com

Another critical aspect to investigate is the cis/trans isomerization of the peptide bond between Tyrosine and Proline. researchgate.netimrpress.com This equilibrium can be directly monitored by specifically labeling the Proline residue. The ¹³C chemical shifts of the Pro Cβ and Cγ carbons are particularly sensitive to the conformation of the imide bond, providing a reliable method to distinguish and quantify the populations of the cis and trans isomers. imrpress.com

Furthermore, "reverse labeling" or selective unlabeling offers a cost-effective method to simplify complex spectra. sigmaaldrich.comportlandpress.comckisotopes.com In this strategy, the peptide is synthesized in a medium containing a general labeled precursor (e.g., ¹³C-glucose, ¹⁵N-ammonium chloride), but supplemented with specific unlabeled amino acids. For example, by providing unlabeled Phenylalanine and Tyrosine, their signals would be absent in ¹³C- or ¹⁵N-edited spectra, simplifying the remaining signals and aiding in the assignment of the Dap(6DMN) and Proline residues. utoronto.ca These labeling schemes are indispensable for a detailed, residue-specific understanding of the peptide's structure and dynamics in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy of the 6DMN Chromophore

The 6DMN moiety is a naphthalimide-based chromophore, and its UV-Vis absorption properties are critical for characterizing the peptide and for its application as a fluorescent probe.

The electronic absorption spectrum of this compound is expected to be dominated by the strong π-π* transition of the 6DMN chromophore. Naphthalimide derivatives, particularly those with an amino group at the 4- or 6-position, typically exhibit a broad absorption band in the near-UV or visible range. pku.edu.cnresearchgate.netum.edu.mt For various 4-amino-1,8-naphthalimide (B156640) derivatives, absorption maxima (λmax) are reported in the range of 340 nm to over 480 nm, depending on the specific substituents and the solvent. um.edu.mtnih.govresearchgate.net The 6DMN chromophore, due to its extended π-system and the electron-donating dimethylamino group, is expected to have a λmax in the longer wavelength portion of this range.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is a key parameter for quantitative analysis. For 1,8-naphthalimide (B145957) derivatives, molar extinction coefficients are typically in the range of 10,000 to 15,000 L·mol⁻¹·cm⁻¹. icrc.ac.irmdpi.com Precise determination of ε for this compound would require careful measurement of the absorbance of a solution of known concentration using the Beer-Lambert law.

Table 1: Representative UV-Vis Absorption Data for Naphthalimide Derivatives

Compound/DerivativeSolventλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
4-Acetylamino-N-2-aminomethylpyridine-1,8-naphthalimideDMF35810,200
4-Amino-N-methyl-1,8-naphthalimideMethanol409~13,500
Naphthalimide Schiff Base Derivative (5c)Ethanol353Not Reported
Piperidine-Substituted Naphthalimide (7)Dioxane402Not Reported

This table presents data from various naphthalimide derivatives to illustrate the typical range of absorption maxima and molar extinction coefficients. researchgate.netnih.govicrc.ac.ir

The 6DMN chromophore is known to be "environment-sensitive," meaning its spectroscopic properties are dependent on the polarity of its surroundings. This phenomenon, known as solvatochromism, is particularly pronounced in push-pull fluorophores like 6DMN, which possess an electron-donating group (dimethylamino) and an electron-accepting group (the naphthalimide core). rsc.orgnih.govresearchgate.net

Generally, these dyes exhibit positive solvatochromism, where the absorption maximum (λmax) undergoes a bathochromic (red) shift as the solvent polarity increases. icrc.ac.irrsc.org This is due to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. sigmaaldrich.com A systematic study of the UV-Vis spectrum of this compound in a series of solvents with varying polarity would be essential to quantify this effect. The results would be valuable for interpreting data from fluorescence-based assays where the peptide might bind to hydrophobic pockets in proteins or membranes.

Table 2: Illustrative Solvatochromic Shift Data for a Naphthalimide Dye

SolventDielectric Constant (ε)λmax (nm)
Toluene2.38362
Tetrahydrofuran (THF)7.58365
Acetone21.01366
Ethanol24.55367
Dimethylformamide (DMF)36.71370

This table demonstrates the typical positive solvatochromism (bathochromic shift with increasing solvent polarity) observed for a 4-acetylamino-N-2-aminomethylpyridine-1,8-naphthalimide dye. icrc.ac.ir A similar trend would be expected for this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a vital tool for studying the chiral properties of molecules, providing information on the secondary and tertiary structure of peptides and proteins. creative-proteomics.comspringernature.comnih.gov

The Far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. creative-biostructure.com The spatial arrangement of these bonds in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD signals. For a short, flexible peptide like this compound, the spectrum is likely to be indicative of a predominantly disordered or random coil conformation, often characterized by a strong negative band near 200 nm. units.it

The presence of the Proline residue can induce a β-turn, a type of non-regular secondary structure. Furthermore, polyproline II (PPII)-like conformations, which are common in short, Proline-containing peptides, can also contribute to the Far-UV CD spectrum, often showing a weak positive peak around 220 nm and a strong negative band below 200 nm. units.itnih.gov Therefore, analysis of the Far-UV CD spectrum can provide valuable insights into the conformational preferences of the peptide backbone in solution.

The Near-UV CD spectrum (250-320 nm) provides information about the local environment of chiral chromophores or achiral chromophores in a fixed, chiral environment. creative-biostructure.comjascoinc.comcreative-proteomics.com In this compound, the signals in this region arise from the aromatic side chains of Tyrosine (around 275-285 nm) and Phenylalanine (fine structural peaks between 255-270 nm). jascoinc.comnih.govcreative-proteomics.com The intensity and sign of these signals are highly sensitive to the tertiary structure, as the rigidity and specific orientation of these side chains within the folded peptide dictate their interaction with polarized light. csbsju.edu

Crucially, the 6DMN chromophore, while achiral itself, is covalently attached to a chiral peptide backbone. This chiral environment will induce a CD signal in the absorption band of the 6DMN chromophore (around 350-400 nm). The characteristics of this induced CD signal are exquisitely sensitive to the conformation of the peptide and the precise orientation of the 6DMN moiety relative to the chiral centers of the amino acid residues. Any conformational changes in the peptide due to solvent, temperature, or binding to a target molecule would be expected to alter the Near-UV CD spectrum, making it a powerful probe of the chromophore's local environment.

Elemental Analysis and Amino Acid Composition Determination

The elemental composition of this compound is a fundamental characteristic that confirms its atomic makeup and corroborates its molecular formula. Theoretical percentages of carbon (C), hydrogen (H), and nitrogen (N) are calculated based on the molecular formula of the peptide. Experimental values are then determined through combustion analysis, and a close correlation between the theoretical and found values provides strong evidence for the correct synthesis of the target compound.

For the peptide this compound, with a molecular formula of C41H45N7O6, the expected elemental composition has been calculated. While specific experimental results from a certificate of analysis are not publicly available, research by Balboni et al. (2006) on similar compounds indicates that such analyses are routinely performed and provide values within ±0.4% of the theoretical values, which is the generally accepted margin of error for confirmation of a pure compound.

Table 1: Elemental Analysis of this compound

ElementTheoretical %Found %
Carbon (C)67.29Typically within ±0.4% of theoretical value
Hydrogen (H)6.20Typically within ±0.4% of theoretical value
Nitrogen (N)13.40Typically within ±0.4% of theoretical value
Oxygen (O)13.11Typically determined by difference

Note: The "Found %" values are based on typical acceptable error margins in synthetic peptide analysis, as specific experimental data for this compound is not publicly available.

Amino acid analysis is another crucial technique used to verify the composition and quantity of a peptide. This method involves the hydrolysis of the peptide into its constituent amino acids, which are then separated, identified, and quantified. For this compound, the expected amino acids are Tyrosine (Tyr), Proline (Pro), the modified Diaminopropionic acid (Dap(6DMN)), and Phenylalanine (Phe). The analysis should yield a molar ratio of approximately 1:1:1:1 for these components, confirming the primary sequence of the peptide. Modern amino acid analysis often employs pre-column derivatization with fluorescent tags followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for high sensitivity. biosynth.com

Table 2: Amino Acid Composition of this compound

Amino AcidExpected Molar Ratio
Tyrosine (Tyr)1
Proline (Pro)1
Dap(6DMN)1
Phenylalanine (Phe)1

Purity Assessment by Analytical Chromatography

The purity of synthetic peptides is most commonly determined using analytical reversed-phase high-performance liquid chromatography (RP-HPLC). proteogenix.science This technique separates the target peptide from any impurities that may have arisen during synthesis, such as deletion sequences, truncated peptides, or incompletely deprotected species. proteogenix.science The peptide is injected onto a C18 column and eluted with a gradient of an organic solvent (typically acetonitrile) in water, both usually containing a small amount of trifluoroacetic acid (TFA) to improve peak shape.

The purity is calculated by integrating the area of the peak corresponding to the correct peptide and expressing it as a percentage of the total area of all peaks detected at a specific wavelength (commonly 220 nm for the peptide backbone). proteogenix.science For fluorescently labeled peptides like this compound, detection can also be performed using a fluorescence detector set to the excitation and emission wavelengths of the fluorophore, providing an additional layer of specificity and sensitivity. nih.gov

In the characterization of this compound, a retention factor (k') of 7.48 was reported, which is a measure of the time the peptide is retained on the column. nih.gov High purity, often exceeding 95%, is a standard requirement for peptides intended for use in biological assays to ensure that the observed activity is attributable to the target compound. biosyn.com

Table 3: Analytical HPLC Data for this compound

ParameterValueReference
Retention Factor (k')7.48 nih.gov
Purity>95% (Typical)

Note: A specific chromatogram for this compound is not publicly available. The purity value is based on standard requirements for synthetic peptides used in research.

Conformational Dynamics and Structural Landscapes of H Tyr Pro Dap 6dmn Phe Nh2

Solution-State Conformational Ensembles

The solution-state structure of H-Tyr-Pro-Dap(6DMN)-Phe-NH2 is not defined by a single, rigid conformation but rather by an ensemble of interconverting structures. This dynamic equilibrium is influenced by the inherent flexibility of the peptide backbone and the rotational freedom of the amino acid side chains.

Conformational Flexibility Probed by NMR Spectroscopy

While specific Nuclear Magnetic Resonance (NMR) studies detailing the complete conformational ensemble of this compound are not extensively available in the public domain, analysis of related endomorphin-2 analogs provides significant insights. nih.govacs.orgdntb.gov.ua For peptides containing a Tyr-Pro sequence, a key conformational feature is the cis-trans isomerization around the Tyr-Pro amide bond. nih.gov NMR studies on various endomorphin-2 analogs have shown that both isomers are often present in solution, with the trans conformer generally being more populated. The ratio between these conformers can be influenced by solvent and temperature. nih.gov

Key NMR parameters used to study such peptide conformations include:

Nuclear Overhauser Effect (NOE): The observation of NOEs between protons that are close in space (typically <5 Å) provides crucial distance constraints for structure calculation. nih.govwikipedia.org For instance, specific NOEs can help define turns and folds in the peptide backbone. nih.gov

³J-coupling constants: These scalar couplings, particularly ³J(HN,Hα), are related to the backbone dihedral angle φ via the Karplus equation and help to define the secondary structure. nih.gov

Chemical Shift Index (CSI): Deviations of ¹Hα and ¹³Cα/¹³Cβ chemical shifts from random coil values can indicate the presence of ordered secondary structures like helices or β-sheets. acs.org

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are shielded from the solvent. nih.gov

For this compound, it is expected that 2D NMR experiments like NOESY would reveal a complex set of cross-peaks, reflecting the dynamic nature and the presence of multiple conformations in solution. nih.gov

Molecular Dynamics Simulations for Ensemble Generation

An MD simulation of this compound would likely reveal a broad range of structures, with the Tyr-Pro bond sampling both cis and trans states and the bulky 6DMN group exhibiting considerable rotational freedom. The resulting ensemble would represent the population-weighted average of all accessible conformations.

Influence of Solvent Environment on Peptide Conformation

The conformation of peptides is highly sensitive to the solvent environment. Changes in solvent polarity can shift the conformational equilibrium by favoring structures with different dipole moments or solvent-exposed surfaces. nih.gov The 6DMN moiety in this compound is a solvatochromic fluorophore, meaning its fluorescence properties are dependent on the polarity of its local environment. researchgate.netresearchgate.net

Specifically, naphthalimide-based dyes like 6DMN typically exhibit low fluorescence quantum yields in polar aqueous solutions and become highly fluorescent in nonpolar, hydrophobic environments. researchgate.netnih.gov This property is invaluable for studying peptide-receptor or peptide-membrane interactions, as a significant increase in fluorescence intensity can signal the transfer of the peptide from an aqueous to a more hydrophobic environment. nih.govnih.gov

The following table summarizes the expected fluorescence behavior of the 6DMN probe in different solvents, which indirectly reflects solvent-induced changes in the local environment of the probe that can be coupled to conformational changes of the peptide.

Solvent TypeExpected PolarityExpected Fluorescence Quantum YieldExpected Emission Maximum
WaterHighLowRed-shifted (longer wavelength)
DioxaneLowHighBlue-shifted (shorter wavelength)
MethanolMediumIntermediateIntermediate

This table is based on the general behavior of solvatochromic naphthalimide dyes. nih.govacs.org

This solvatochromic shift arises from the stabilization of the excited state in different solvent polarities and can be used to infer changes in the peptide's tertiary structure that alter the exposure of the 6DMN probe to the solvent. rsc.orgunito.it

Intramolecular Interactions and Hydrogen Bonding Networks

The three-dimensional structure of this compound is stabilized by a network of non-covalent intramolecular interactions. These include:

Hydrogen Bonds: Intramolecular hydrogen bonds are critical for stabilizing defined secondary structures like β-turns. researchgate.net In tetrapeptides, a common hydrogen bond pattern is the C=O(i)···HN(i+3) interaction, which defines a β-turn. acs.org The presence of such bonds can be inferred from NMR temperature coefficient studies. nih.gov

Ionic Interactions: In its zwitterionic state at physiological pH, an attractive interaction between the N-terminal amino group and the C-terminal carboxyl group (if it were not amidated) could stabilize certain conformations. nih.gov

The combination of these forces leads to a dynamic equilibrium of folded and unfolded states in solution.

The Role of Proline in Constraining or Inducing Bends in this compound

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which is bonded to the backbone nitrogen atom. researchgate.net This structure imposes significant conformational restrictions on the peptide backbone.

Induction of β-Turns: Proline is frequently found at the i+1 position of β-turns, a common type of secondary structure where the peptide chain reverses its direction. researchgate.netnih.gov The fixed φ angle of proline favors the geometry required for a turn. In a tetrapeptide like this compound, with proline at the second position, the formation of a β-turn involving residues 1 through 4 is highly probable. acs.orgnih.gov

Cis-Trans Isomerization: The X-Pro peptide bond can adopt both cis and trans conformations, which are often close in energy. raineslab.com This isomerization acts as a molecular switch, leading to distinct backbone conformations that can have different biological activities. The trans conformation is generally favored in linear peptides, but the cis population can be significant. researchgate.netbeilstein-journals.org

The presence of proline in the second position of this compound is therefore a key determinant of its structural landscape, predisposing the peptide to adopt bent or turn-like conformations. acs.orgresearchgate.net

Conformational Impact of the 6DMN Moiety on the Peptide Backbone

The introduction of a large, non-natural amino acid derivative like Dap(6DMN) can have a profound effect on the conformation of the peptide. rsc.org The 6DMN group is significantly larger than any natural amino acid side chain and introduces a bulky, planar, and aromatic system into the peptide.

Potential conformational impacts include:

Steric Hindrance: The bulkiness of the 6DMN group can sterically hinder certain backbone conformations that would otherwise be accessible, thereby shifting the conformational equilibrium. researchgate.net It may restrict the rotational freedom of adjacent residues.

Hydrophobic Collapse: The large hydrophobic surface of the naphthalimide ring can promote intramolecular hydrophobic collapse, where the 6DMN moiety interacts with other hydrophobic residues like Tyr and Phe. This could lead to more compact, globular-like conformations in aqueous solution. researchgate.net

Disruption of Secondary Structure: While proline promotes a turn, the bulky 6DMN group at the i+2 position could potentially disrupt the ideal geometry of a canonical β-turn. The final structure will be a compromise between the turn-inducing propensity of proline and the steric demands of the 6DMN group. nih.gov

Altered Flexibility: The attachment of the large fluorophore via the diaminopropionic acid linker might introduce new points of flexibility or, conversely, restrict the motion of the backbone in its vicinity. nih.gov

In essence, the 6DMN moiety is not a passive reporter but an active participant in shaping the conformational landscape of this compound. Its interactions with other residues and the solvent are critical in defining the ensemble of solution-state structures.

Molecular Recognition and Binding Affinities of H Tyr Pro Dap 6dmn Phe Nh2

Identification and Characterization of Putative Molecular Targets

The initial step in understanding the biological role of H-Tyr-Pro-Dap(6DMN)-Phe-NH2 involves identifying its molecular binding partners. A common approach for this is affinity purification coupled with mass spectrometry. In this method, a version of the peptide, often with a biotin tag, would be immobilized on a solid support, such as streptavidin-coated beads. This complex is then incubated with a cell lysate or tissue extract. Proteins that bind to the peptide are "captured" and subsequently identified using techniques like mass spectrometry.

Another powerful tool for target identification is chemical proteomics. This can involve techniques such as photo-affinity labeling, where a photoreactive group is incorporated into the peptide structure. Upon UV irradiation, the peptide would covalently crosslink to its binding partners, allowing for their isolation and identification. The intrinsic fluorescence of the 6DMN group could also be exploited in techniques like fluorescence polarization-based screening of protein arrays to identify potential interactors.

Quantitative Assessment of Binding Affinity

Once putative targets are identified, the next crucial step is to quantify the strength of the interaction. This is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand at which half of the target binding sites are occupied. A lower Kd value signifies a higher binding affinity.

Fluorescence Spectroscopy-Based Binding Assays Utilizing the 6DMN Fluorophore

The presence of the 6-(Dimethylamino)naphthalene (6DMN) fluorophore on the diaminopropionic acid (Dap) residue is a key feature of this compound, enabling direct measurement of binding events through various fluorescence-based techniques.

Fluorescence Anisotropy: This technique relies on the principle that a molecule's rotational diffusion slows down upon binding to a larger partner. By exciting the 6DMN fluorophore with polarized light, the change in the polarization of the emitted light can be measured as the target molecule is titrated in. An increase in anisotropy is indicative of a binding event, and the data can be fitted to a binding isotherm to determine the Kd.

Förster Resonance Energy Transfer (FRET): If the target protein has an intrinsic fluorophore (like tryptophan) or can be labeled with a suitable acceptor fluorophore, FRET can be used. Upon binding, if the 6DMN (donor) and the acceptor are in close proximity (typically <10 nm), energy transfer can occur, leading to a measurable change in the fluorescence emission of either the donor or the acceptor.

Fluorescence Quenching: The binding of this compound to its target can sometimes lead to a decrease (quenching) or increase in the fluorescence intensity of the 6DMN group. This can occur if the fluorophore enters a different microenvironment upon binding. By monitoring the change in fluorescence intensity as a function of the concentration of the binding partner, the binding affinity can be determined.

A hypothetical dataset from a fluorescence quenching experiment is presented below.

Target Concentration (nM)Fluorescence Intensity (a.u.)
098.5
1085.2
2074.3
5055.1
10038.6
20025.4
50015.8
100012.3

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In a typical ITC experiment, a solution of the peptide this compound would be titrated into a solution containing the target molecule, and the minute heat changes associated with the binding are measured.

The following table shows hypothetical thermodynamic parameters that could be obtained from an ITC experiment.

ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (Kd)150 nM
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (ΔS)5.2 cal/mol·K

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to study biomolecular interactions. In an SPR experiment, the target protein is typically immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

A hypothetical set of kinetic parameters from an SPR analysis is provided below.

ParameterValue
Association Rate (ka)1.2 x 10^5 M^-1s^-1
Dissociation Rate (kd)1.8 x 10^-2 s^-1
Dissociation Constant (Kd)150 nM

Ligand Binding Assays (if non-fluorescent analogs are used)

Should non-fluorescent analogs of this compound be synthesized for comparative studies, traditional ligand binding assays would be employed. A common format is a competitive binding assay, where a labeled version of a known ligand for the target is incubated with the target in the presence of varying concentrations of the unlabeled analog. The ability of the analog to displace the labeled ligand provides a measure of its binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the analog that displaces 50% of the labeled ligand).

Investigating Binding Selectivity and Specificity of this compound

To be a useful molecular probe or a potential therapeutic agent, this compound must exhibit selectivity for its intended target over other related proteins. To assess this, a panel of related proteins (e.g., proteins from the same family or with similar structural folds) would be tested using the binding assays described above (e.g., SPR, fluorescence anisotropy). A significantly weaker binding affinity for these off-target proteins compared to the primary target would indicate high selectivity.

A hypothetical selectivity profile for this compound is shown in the table below.

ProteinDissociation Constant (Kd)
Target Protein A150 nM
Related Protein B2.5 µM
Related Protein C> 10 µM
Unrelated Protein DNo significant binding

This hypothetical data would suggest that this compound is highly selective for Target Protein A.

Structure-Activity Relationship (SAR) Studies Through Peptide Analogs

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a peptide influences its biological activity. For the synthetic peptide this compound, an analog of the endogenous µ-opioid receptor agonist endomorphin-2, SAR studies are pivotal in elucidating the molecular determinants of its interaction with opioid receptors.

Alanine Scanning Mutagenesis of this compound

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to a peptide's biological function. In this methodology, each amino acid residue is systematically replaced with alanine, and the effect on activity is measured. This approach helps to identify critical residues, or "hot spots," for receptor binding and activation.

A review of the scientific literature did not yield specific studies where alanine scanning mutagenesis was performed on the this compound sequence. Such studies are typically conducted on peptides that exhibit significant biological activity to map the residues crucial for that activity.

Amino Acid Substitution Effects on Binding

The substitution of amino acids at various positions in a peptide sequence is a key strategy to probe its SAR. The peptide this compound is itself an analog of endomorphin-2, which has the sequence H-Tyr-Pro-Phe-Phe-NH2. The primary substitution in this case is the replacement of the Phenylalanine (Phe) at position 3 with a 2,3-diaminopropionic acid (Dap) residue that is conjugated to the fluorescent moiety 6-N,N-dimethylamino-2,3-naphthalimide (6DMN).

Research has shown that this specific substitution has a profound and negative impact on the peptide's ability to bind to opioid receptors. Studies have reported that this compound exhibits negligible affinity and selectivity for both µ- and δ-opioid receptors nih.gov. This suggests that the Phe residue at position 3 of endomorphin-2 is critical for its molecular recognition and binding at these receptors, and its replacement by the bulkier, fluorescent Dap(6DMN) residue disrupts these interactions.

Further systematic amino acid substitution studies on other positions of the this compound sequence have not been reported in the available literature.

N- and C-Terminal Modifications and Their Binding Implications

Modifications to the N-terminus (amine group) and C-terminus (amide group) of peptides can significantly influence their stability, permeability, and receptor binding affinity. For opioid peptides, the N-terminal tyrosine is crucial for activity, often referred to as the "message" sequence, while the rest of the peptide, the "address" sequence, contributes to affinity and selectivity. Common modifications include N-terminal acetylation or methylation and C-terminal amidation or esterification.

For the specific compound this compound, the C-terminus is amidated, a common modification in many endogenous neuropeptides, including the parent compound endomorphin-2, which is known to protect against C-terminal degradation by carboxypeptidases. However, specific studies detailing the binding implications of further N- or C-terminal modifications on the this compound scaffold were not found in the reviewed literature. Given the already negligible receptor affinity resulting from the internal Dap(6DMN) substitution, it is unlikely that terminal modifications alone could restore high-affinity binding.

Role of the 6DMN Moiety in Binding and Recognition

The 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) group is an environment-sensitive fluorophore. Such molecules exhibit changes in their fluorescent properties, such as emission wavelength and quantum yield, depending on the polarity of their local environment nih.gov. They are often incorporated into biological molecules to serve as probes for studying binding events, conformational changes, and the nature of binding sites. Typically, these fluorophores show low fluorescence in aqueous solutions but become highly fluorescent in the nonpolar environment of a protein's hydrophobic binding pocket nih.govnih.gov.

In this compound, the 6DMN moiety is attached to the side chain of the Dap residue at position 3. The introduction of this large, planar, and environmentally sensitive group was intended to create a fluorescent probe for opioid receptors. However, the experimental evidence indicates that the presence of the Dap(6DMN) residue at this position abolishes high-affinity binding to µ- and δ-opioid receptors nih.gov. This outcome strongly suggests that the structural and electronic properties of the 6DMN moiety, or its sheer bulk, create a steric or electronic clash within the receptor's binding pocket, preventing the peptide from adopting the necessary conformation for stable interaction. The negligible affinity of this compound indicates that the role of the 6DMN moiety in this specific peptide is one of disruption of molecular recognition and binding, rather than serving as an effective fluorescent reporter for the bound state nih.gov.

Allosteric Modulation Investigations via this compound

Allosteric modulators are ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site. This binding can induce a conformational change in the receptor that alters the binding or efficacy of the endogenous ligand or other orthosteric drugs. Peptides can sometimes act as allosteric modulators.

A search of the scientific literature did not reveal any studies where this compound was used to investigate allosteric modulation of opioid receptors or any other receptor system. The development and investigation of allosteric modulators typically require ligands that bind to the target receptor with some affinity, even if not at the orthosteric site. Given that this compound has been shown to have negligible affinity for opioid receptors, it would not be a primary candidate for investigations as a modulator of these receptors.

Table of Compound Names

Full Name / Systematic NameAbbreviation / Trivial Name
H-Tyrosyl-Prolyl-3-(6-N,N-dimethylamino-2,3-naphthalimido)-L-2,3-diaminopropionyl-PhenylalaninamideThis compound
Endomorphin-2EM-2
TyrosineTyr
ProlinePro
PhenylalaninePhe
2,3-diaminopropionic acidDap
6-N,N-dimethylamino-2,3-naphthalimide6DMN
AlanineAla

Investigating Mechanism of Action: Modulatory Effects of H Tyr Pro Dap 6dmn Phe Nh2 at a Molecular Level

Characterization of Agonistic, Antagonistic, or Inverse Agonistic Properties

Research has characterized H-Tyr-Pro-Dap(6DMN)-Phe-NH2 as a partial agonist at the µ-opioid receptor. nih.govnih.gov In functional bioactivity assays using guinea pig ileum (GPI) preparations, which are rich in µ-opioid receptors, the compound demonstrated partial agonistic activity, reaching a maximum effect of 22% compared to a reference agonist. nih.gov The compound showed negligible affinity for δ-opioid receptors. nih.gov There is currently no available scientific literature describing antagonistic or inverse agonistic properties of this compound at any receptor.

Table 1: Receptor Binding Affinities and Functional Activity of this compound

Receptor Binding Affinity (Ki in nM) Functional Activity Assay System Reference
µ-opioid 839 ± 38 Partial agonist (max 22%) Guinea Pig Ileum nih.govnih.gov
δ-opioid 3420 ± 817 Negligible Mouse Vas Deferens nih.govnih.gov

Receptor Activation and Signaling Pathway Analysis

As a G protein-coupled receptor ligand, the activity of this compound is expected to be mediated through the activation of intracellular signaling pathways.

G Protein Coupling and β-Arrestin Recruitment Studies

Direct studies on G protein coupling and β-arrestin recruitment for this compound are not available in the current scientific literature. However, extensive research on its parent compound, endomorphin-2, provides a likely model for its mechanism.

Endomorphin-2 is known to activate G proteins, particularly of the Gαi and Gαo subtypes, upon binding to the µ-opioid receptor. nih.govresearchgate.net Studies have shown that endomorphin-2 can be a "biased agonist," meaning it preferentially activates one signaling pathway over another. nih.gov Specifically, endomorphin-2 has been shown to be biased towards β-arrestin recruitment over G protein activation when compared to other µ-opioid agonists like DAMGO. nih.gov This biased signaling has been linked to the ability of endomorphin-2 to induce greater phosphorylation of the µ-opioid receptor at specific sites (like Ser375) than would be predicted from its G protein activation efficacy. nih.gov The recruitment of β-arrestin is a key step in receptor desensitization and internalization. frontiersin.orgmdpi.com Given that this compound is a partial agonist, its profile of G protein coupling and β-arrestin recruitment may differ from that of the full agonist endomorphin-2, but such studies have yet to be published.

Second Messenger Production (e.g., cAMP, Ca2+) in Response to this compound

There is no direct published research on the effect of this compound on second messenger production. However, the signaling pathways of its parent compound, endomorphin-2, have been investigated.

Activation of the µ-opioid receptor by agonists typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov Endomorphin-2 has been shown to inhibit forskolin-stimulated cAMP accumulation in various cell lines expressing the µ-opioid receptor, with IC50 values in the low nanomolar range. glpbio.comcaymanchem.com

The effect of µ-opioid receptor agonists on intracellular calcium ([Ca2+]i) is more complex. Endomorphin-2 has been reported to increase [Ca2+]i in Chinese hamster ovary (CHO) cells expressing the µ-opioid receptor. nih.gov This effect was found to be sensitive to thapsigargin, suggesting the release of calcium from intracellular stores. nih.gov In other systems, opioid agonists can inhibit voltage-gated calcium channels, leading to a decrease in calcium influx. nih.gov The release of endomorphin-2 from sensory neurons has also been shown to be a calcium-dependent process. wiley.comnih.gov The specific effects of the partial agonist this compound on cAMP and Ca2+ signaling remain to be elucidated.

Table 2: Second Messenger Modulation by the Parent Compound, Endomorphin-2

Second Messenger Effect Cell System IC50 / Concentration Reference
cAMP Inhibition CHO cells expressing rat µ-opioid receptors 7.08 nM glpbio.comcaymanchem.com
cAMP Inhibition SH-SY5Y human neuroblastoma cells 7.76 nM glpbio.comcaymanchem.com
Intracellular Ca2+ Increase Fura-2 loaded CHOµ cell suspensions 1 µM nih.gov

Protein-Protein Interaction Modulation

There is no specific information available regarding the modulation of protein-protein interactions by this compound, beyond its primary interaction with the µ-opioid receptor. As a µ-opioid receptor agonist, it would indirectly influence the interaction between the receptor and its downstream signaling partners, such as G proteins and β-arrestins.

Membrane Interaction and Permeabilization Studies (if applicable)

The inclusion of the 6DMN fluorophore, an environment-sensitive probe, in the structure of this compound suggests its potential utility in studying peptide-cell membrane interactions. nih.govnih.gov Environment-sensitive fluorophores typically exhibit changes in their fluorescence properties based on the polarity of their local environment, becoming more fluorescent in the hydrophobic environment of a lipid membrane compared to the aqueous extracellular space. nih.gov This property could be leveraged in fluorescence spectroscopy and microscopy studies to monitor the binding of the peptide to cell membranes. However, there are no published studies that have specifically used this compound for membrane interaction or permeabilization assays.

Biostability and Enzymatic Degradation Pathways of H Tyr Pro Dap 6dmn Phe Nh2

Assessment of Proteolytic Stability in Biological Milieu (e.g., Enzyme Assays, Plasma Stability)

The stability of peptides is commonly assessed by incubating them in biological fluids like plasma or with specific enzymes and monitoring their degradation over time. frontiersin.orgresearchgate.net Endomorphin-2, the parent peptide of H-Tyr-Pro-Dap(6DMN)-Phe-NH2, is known to be highly susceptible to enzymatic degradation. ub.edunih.gov Studies have shown that endomorphin-2 has a very short half-life in rat brain homogenate, with rapid degradation occurring. nih.govbachem.com For instance, one study reported a half-life of only 7.4 minutes for endomorphin-2 in this biological matrix. nih.govbachem.com

The stability of this compound is expected to be significantly greater than that of the natural endomorphin-2. This is due to the substitution of the Phenylalanine at position 3 with 2,3-diaminopropionic acid (Dap) bearing a 6-N,N-(dimethylamino)-2,3-naphthalimide (6DMN) fluorophore. The incorporation of unnatural amino acids, such as Dap, has been shown to enhance the proteolytic resistance of peptides. researchgate.netnih.gov Peptides containing Dap have demonstrated increased stability in the presence of enzymes like trypsin and in human plasma. frontiersin.orgresearchgate.net The bulky 6DMN group attached to the side chain of Dap likely provides steric hindrance, further protecting the peptide backbone from proteolytic attack.

Below is a table summarizing the stability of endomorphin-2 and some of its analogues in rat brain homogenate, which provides a comparative context for the expected stability of this compound.

Peptide/AnalogueModificationHalf-life (t1/2) in Rat Brain Homogenate (minutes)
Endomorphin-2None7.4 nih.govbachem.com
[Dmt¹]EM-2Tyr¹ replaced with Dmt¹20.8 nih.govbachem.com
Tyr-c[D-Lys-Phe-Phe-Asp]NH₂Cyclized with D-Lys at position 2Significantly more stable than EM-2 google.com
[Sar²]endomorphin-2Pro² replaced with SarcosineHighly resistant to enzymatic degradation nih.gov

This table is generated based on published data for endomorphin-2 and its analogues to provide a framework for understanding the stability of this compound.

Identification of Specific Proteases and Degradation Products

The degradation of endomorphins is primarily mediated by specific proteases present in the brain and plasma. mdpi.com Key enzymes involved in the breakdown of endomorphin-2 include aminopeptidases and dipeptidyl peptidase IV (DPP-IV). ub.edumdpi.com

Aminopeptidases: These enzymes, such as aminopeptidase (B13392206) M, cleave the N-terminal amino acid, Tyr¹, from the peptide chain.

Dipeptidyl Peptidase IV (DPP-IV): This serine protease cleaves the Pro²-Phe³ peptide bond, releasing the N-terminal dipeptide Tyr-Pro.

The degradation of endomorphin-2 results in smaller, inactive peptide fragments. The primary degradation products identified in in-vitro and in-vivo studies are:

Tyr and Pro-Phe-Phe-NH₂ (from aminopeptidase activity)

Tyr-Pro and Phe-Phe-NH₂ (from DPP-IV activity)

For this compound, the presence of the Dap(6DMN) residue at position 3 is expected to alter the interaction with these proteases. While the N-terminal Tyr-Pro sequence remains a potential target for aminopeptidases and DPP-IV, the modification at position 3 could hinder the binding and catalytic activity of DPP-IV.

Characterization of Cleavage Sites within this compound

Based on the known degradation pathways of endomorphin-2, the primary potential cleavage sites in this compound are:

Tyr¹-Pro² bond: This is a major cleavage site for aminopeptidases in the parent peptide.

Pro²-Dap³(6DMN) bond: This corresponds to the DPP-IV cleavage site in endomorphin-2. However, the substitution of Phe with Dap(6DMN) likely confers resistance to cleavage at this position.

The table below illustrates the primary cleavage sites in the parent endomorphin-2 peptide.

PeptideSequencePrimary Cleavage SiteResponsible Protease(s)
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂Tyr¹-Pro²Aminopeptidases
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂Pro²-Phe³Dipeptidyl Peptidase IV (DPP-IV)

This table highlights the known cleavage sites in the parent peptide to infer the potential, albeit likely protected, cleavage sites in this compound.

Computational Modeling and Molecular Dynamics Simulations of H Tyr Pro Dap 6dmn Phe Nh2

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Intermolecular Interaction Energy Decomposition

There are no available studies that perform intermolecular interaction energy decomposition analyses for H-Tyr-Pro-Dap(6DMN)-Phe-NH2 with any biological target. This type of computational analysis is used to break down the total interaction energy between a ligand and its receptor into distinct components, such as electrostatic, van der Waals, and solvation energies. This provides insight into the key forces driving the binding event.

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

No literature is available detailing the use of Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods to predict the binding affinity of this compound. These computationally intensive techniques are employed to calculate the free energy of binding of a ligand to a receptor, offering a quantitative prediction of its potency.

Pharmacophore Modeling and Ligand-Based Design Principles

There is no information on pharmacophore models derived from or including this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. This information is fundamental for ligand-based drug design, guiding the development of new molecules with potentially improved properties.

Applications of H Tyr Pro Dap 6dmn Phe Nh2 in Advanced Biophysical Research Probes

Design of Fluorescent Ligands for Receptor Mapping and Imaging (Molecular Level)

The design of H-Tyr-Pro-Dap(6DMN)-Phe-NH2 was centered on creating a fluorescent ligand to study opioid receptors. The core peptide sequence, Tyr-Pro-Phe-NH2, is based on endomorphin-2, a known agonist for the µ-opioid receptor. nih.govscispace.com The key innovation in its design is the incorporation of the 6DMN fluorophore. 6DMN is an environment-sensitive probe, meaning its fluorescence properties change based on the polarity of its immediate surroundings. nih.gov It typically shows low fluorescence quantum yield in highly polar, aqueous environments but becomes brightly fluorescent in nonpolar environments, such as the hydrophobic pockets of a protein's ligand-binding site. nih.gov

This solvatochromic property is highly desirable for receptor mapping and imaging. The "turn-on" nature of the fluorescence upon binding to a target receptor would theoretically provide a high signal-to-noise ratio, allowing for precise localization and visualization of receptors at a molecular level. nih.gov The synthesis of this compound was achieved using standard solid-phase peptide synthesis (SPPS) protocols, demonstrating that the fluorescent amino acid Fmoc-Dap(6DMN)-OH can be readily incorporated into peptide chains. nih.govscispace.com

However, despite the rational design aimed at creating a probe for opioid receptors, binding assays revealed that this compound had negligible affinity and selectivity for both µ- and δ-opioid receptors. nih.govscispace.com This lack of significant binding to its intended target has limited its direct application in mapping and imaging these specific receptors.

PropertyValueReference
Parent Peptide Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) nih.govscispace.com
Fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) nih.gov
Target Receptors µ- and δ-opioid receptors nih.govscispace.com
Binding Affinity Negligible nih.govscispace.com

Use in High-Throughput Screening Assays for Ligand Discovery

Fluorescent ligands are valuable tools in high-throughput screening (HTS) assays for discovering new drug candidates. In a typical competitive binding HTS assay, a fluorescent ligand bound to its receptor emits a strong signal. When a compound from a screening library displaces the fluorescent ligand from the receptor, the fluorescence signal decreases or is otherwise altered. This change indicates that the test compound is a potential binder for the target receptor.

Theoretically, a peptide like this compound could be used in such assays. Its environmentally sensitive 6DMN fluorophore would be ideal for a homogeneous, "mix-and-read" HTS format, as the fluorescence would only be "on" when the peptide is bound to a receptor, eliminating the need for wash steps. However, the utility of any probe in an HTS campaign is critically dependent on its high affinity and selectivity for the target.

Given that research has shown this compound possesses negligible affinity for opioid receptors, its application in HTS assays for discovering new opioid receptor ligands has not been realized. nih.govscispace.com There is no available scientific literature demonstrating its use as a screening tool for any other biological target.

Development of Biosensors Utilizing Peptide-Target Interactions

The fundamental principle behind using this compound in a biosensor is the environment-sensitive nature of its 6DMN fluorophore. A biosensor based on this peptide would theoretically signal the presence of a target molecule through a change in fluorescence. When the peptide is free in an aqueous solution, it would be in a "fluorescence-off" state. Upon binding to its target, the 6DMN group would enter a hydrophobic binding pocket, causing a significant increase in fluorescence intensity—a "fluorescence-on" signal.

The development of such a biosensor requires a peptide that binds specifically and with high affinity to a target of interest. While the peptide scaffold of this compound was designed based on the opioid agonist endomorphin-2, its demonstrated lack of affinity for opioid receptors prevents its use as a biosensor for this target. nih.govscispace.com Although the 6DMN-containing amino acid has been successfully incorporated into other peptide sequences to create effective biosensors for different protein-protein interactions, there are no published studies detailing the successful development or application of this compound as a biosensor for any specific biological target.

Probing Protein Conformational Changes Induced by Ligand Binding

Fluorescent probes can be used to monitor the conformational changes that proteins undergo upon binding to other molecules. If a fluorescently labeled peptide is bound to a receptor, the binding of another ligand (such as an agonist or antagonist) can alter the receptor's shape. This conformational change can shift the position of the fluorescent probe, moving it into a microenvironment with different polarity or quenching properties, thus changing its fluorescence signal.

While the 6DMN fluorophore within this compound is sensitive to its environment and thus suitable for detecting such changes, this application is predicated on the initial, stable binding of the fluorescent peptide to the protein of interest. As this compound does not bind with appreciable affinity to opioid receptors, it cannot be used as a static probe to report on conformational changes within these receptors induced by other ligands. nih.govscispace.com There is no evidence in the scientific literature of this specific compound being used to probe conformational changes in other protein systems.

Cell Penetration and Intracellular Localization Studies (Mechanistic Research Tools)

Fluorescently labeled peptides are frequently used as tools to study the mechanisms of cell penetration and to visualize their subsequent localization within intracellular compartments. The fluorescence of the 6DMN tag on this compound would, in principle, allow for its visualization inside cells using techniques like confocal microscopy.

Research on other fluorescently labeled opioid peptides has successfully used this approach to study the distribution and internalization of opioid receptors. nih.gov For instance, successful fluorescent antagonists have been used to monitor receptor trafficking upon activation. researchgate.netresearchgate.net However, the specific peptide this compound was part of a broader study where other, more successful, 6DMN-containing peptides were identified as suitable for such internalization studies. nih.gov Due to its poor receptor affinity, this compound was not selected for these advanced cellular imaging applications, and there are no specific reports of its use in cell penetration or localization studies.

Emerging Research Avenues and Future Directions for H Tyr Pro Dap 6dmn Phe Nh2 Studies

Exploration of Novel Binding Partners and Biological Pathways

The peptide H-Tyr-Pro-Dap(6DMN)-Phe-NH2 is an analog of endomorphin-2, where the Phenylalanine at position 3 is substituted with a diaminopropionic acid residue labeled with the environmentally sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). nih.govnih.gov The parent peptide, endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2), is a potent and highly selective agonist for the μ-opioid receptor. nih.govnih.govevitachem.com Consequently, the primary biological target of this compound is presumed to be the μ-opioid receptor.

Future research should focus on a comprehensive characterization of this peptide's binding profile. While its affinity for the μ-opioid receptor is expected, the introduction of the bulky and environmentally sensitive 6DMN-Dap residue could modulate its selectivity.

Future research avenues include:

Comprehensive Receptor Selectivity Screening: It is crucial to investigate the binding affinity of this compound for other opioid receptor subtypes, namely the δ-opioid and κ-opioid receptors. nih.govnih.gov Modifications to the core Tyr-Pro-Phe motif are known to alter receptor selectivity, and the Dap(6DMN) substitution may have unforeseen effects. nih.gov

Identification of Non-Opioid Targets: There is a possibility that this peptide derivative may interact with other, non-opioid G-protein coupled receptors (GPCRs) or even other classes of proteins. Unbiased screening approaches, such as affinity purification-mass spectrometry, could be employed to identify novel binding partners in various cell types and tissues.

Pathway Elucidation: Once binding partners are confirmed, downstream signaling pathways activated or inhibited by this compound should be mapped. This would involve studying the recruitment of β-arrestins, modulation of cyclic AMP (cAMP) levels, and activation of specific G-protein subunits. The fluorescent nature of the peptide would be advantageous in correlating receptor localization with downstream signaling events.

Rational Design of Next-Generation Peptide Probes and Derivatives

The rational design of new probes based on the this compound scaffold can lead to tools with improved properties for specific biological applications. rsc.orgbeilstein-journals.org This involves a multi-pronged approach targeting the peptide sequence, the fluorophore, and the linker.

Key areas for rational design include:

Peptide Backbone and Side-Chain Modifications:

Affinity and Selectivity Modulation: Systematic substitution of the amino acids Tyr, Pro, and Phe with natural or unnatural amino acids could fine-tune the probe's affinity and selectivity for different receptor subtypes. For example, incorporating D-amino acids could enhance metabolic stability.

Conformational Constraints: Introducing conformational constraints, such as cyclization or the use of pseudoprolines, can lock the peptide into a bioactive conformation, potentially increasing affinity and selectivity. nih.gov

Fluorophore Engineering:

Photophysical Tuning: The 6DMN fluorophore is sensitive to environmental polarity but could be replaced with other fluorophores to achieve different photophysical properties. a-z.luresearchgate.net This might include red-shifted dyes for deeper tissue penetration or photo-stable dyes for long-term imaging. mdpi.combohrium.com

FRET-Based Sensors: A second fluorophore could be incorporated to create a FRET (Förster Resonance Energy Transfer) pair. lubio.chsigmaaldrich.com Such a probe could be designed to undergo a conformational change upon receptor binding, leading to a measurable change in FRET efficiency, thus providing a more direct readout of receptor activation.

Integration with Advanced Imaging Techniques for Molecular-Level Insights

The inherent fluorescence of this compound makes it a powerful tool for various microscopy applications. ontosight.aijpt.com Its environmentally sensitive nature, where fluorescence increases in nonpolar environments like a receptor's binding pocket, is particularly advantageous. nih.govnih.govresearchgate.net

Future applications in advanced imaging include:

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) could be used to visualize the localization of individual receptors bound to the fluorescent peptide with nanoscale resolution. This would allow for detailed studies of receptor clustering, dimerization, and localization in specific subcellular compartments like lipid rafts.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the decay rate of fluorescence, which is sensitive to the fluorophore's environment. By applying FLIM, researchers could distinguish between peptides bound to receptors and those in the aqueous environment, and potentially even differentiate between different receptor conformational states.

In Vivo Imaging: With the development of derivatives bearing near-infrared (NIR) fluorophores, it may become possible to image receptor distribution and dynamics in living organisms, offering insights into physiological and pathological processes in real-time. bohrium.comnih.govmdpi.com

Development of Optogenetic Tools Based on this compound Derivatives

Optogenetics uses light to control the activity of cells, proteins, and biological pathways with high spatiotemporal precision. jneurosci.orgnih.govmdpi.com Developing light-responsive versions of this compound would represent a significant leap forward, enabling precise control over opioid receptor signaling.

Strategies for creating optogenetic derivatives:

Caged Peptides: A photosensitive "caging" group could be attached to a critical functional group of the peptide, rendering it inactive. Irradiation with light of a specific wavelength would cleave the caging group, releasing the active peptide in a defined time and place.

Photoswitchable Amino Acids: Incorporating a photoswitchable unnatural amino acid (e.g., an azobenzene (B91143) derivative) into the peptide sequence would allow for reversible control of its conformation and, therefore, its binding activity. By switching between light wavelengths, the peptide could be turned "on" and "off" repeatedly.

Light-Controlled Dimerization Systems: The peptide could be fused to one component of a light-inducible dimerization system. nih.govresearchgate.net The corresponding receptor would be fused to the other component. Upon illumination, the two components would bind, bringing the peptide into close proximity with its receptor to induce signaling.

Addressing Remaining Fundamental Questions in Peptide Biophysics and Biochemistry

Despite the potential of this compound, several fundamental questions regarding its behavior at the molecular level remain. Answering these questions will not only enhance our understanding of this specific probe but also provide general insights into the biophysics of fluorescently labeled peptides.

Key fundamental questions to address:

Fluorophore-Induced Perturbations: How does the large, hydrophobic 6DMN fluorophore affect the peptide's solution conformation, binding kinetics (on- and off-rates), and residence time at the receptor compared to the unlabeled parent peptide? frontiersin.org

Binding-Induced Conformational Changes: What are the precise conformational changes in both the peptide and the receptor upon binding? High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM) or NMR spectroscopy, could be employed to visualize the bound state.

Membrane Interactions and Translocation: How does the peptide interact with the cell membrane on its way to the receptor? The environmentally sensitive fluorescence of 6DMN could be used to monitor the peptide's partitioning into the lipid bilayer and its local environment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for H-Tyr-Pro-Dap(6DMN)-Phe-NH2, and how do modifications like the 6DMN group impact synthesis?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. The 6-dimethylnaphthoyl (6DMN) modification on Dap requires orthogonal protection (e.g., Alloc for Dap side-chain amines) to prevent interference during coupling .
  • Enzymatic condensation (e.g., papain-mediated coupling) is viable for specific steps, particularly for amide bond formation, achieving >95% yields under optimized pH (7.5–8.0) and temperature (37°C) conditions .
  • Key Challenge : The hydrophobic 6DMN group may reduce solubility during SPPS, necessitating polar aprotic solvents (e.g., DMF/DMSO mixtures) and extended coupling times (2–4 hours per residue) .

Q. How can researchers determine the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Stepwise co-solvent addition : Prepare a stock solution (50–100 mg/mL in DMSO), then sequentially add PEG300 (40%), Tween-80 (5%), and aqueous buffer (45%) to achieve a final 5 mg/mL working concentration. Monitor clarity at each step; heating (≤50°C) or sonication resolves precipitation .
  • Critical Note : Solvent percentages reflect final volume ratios. Pre-test solubility in simulated biological fluids (e.g., PBS with 0.1% BSA) to assess aggregation risks .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) coupled with ESI-MS to confirm molecular weight (expected [M+H]+ ~785.3 Da) and detect truncation products.
  • Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions; compare spectra to unmodified analogs to assess 6DMN-induced conformational changes .

Advanced Research Questions

Q. How to design experiments resolving contradictions between in vitro receptor-binding data and in vivo efficacy studies?

  • Methodological Answer :

  • Root-Cause Analysis Framework :

Control Replication : Verify in vitro binding (e.g., SPR, ITC) using multiple batches to exclude synthesis variability .

Pharmacokinetic Profiling : Measure plasma stability (LC-MS) and tissue distribution (radiolabeled tracer) to identify metabolic inactivation or poor bioavailability .

Mechanistic Studies : Use mutational analysis (e.g., alanine scanning on target receptors) to confirm binding epitopes .

  • Contradiction Resolution : Prioritize principal factors (e.g., bioavailability over binding affinity) using weighted analysis matrices .

Q. What data management practices ensure reproducibility for studies involving this peptide?

  • Methodological Answer :

  • Digital Data Management Plan (DMP) :
  • Data Types : Include raw MS spectra, HPLC chromatograms, and bioassay datasets (IC50 curves, receptor occupancy rates).
  • Metadata Standards : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for peptide synthesis and characterization .
  • Repository Selection : Use domain-specific repositories (e.g., PeptideAtlas for MS data) or institutional repositories with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Q. How to evaluate the thermodynamic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the peptide in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via:
  • LC-MS/MS : Quantify hydrolytic cleavage (e.g., Pro-Dap bond) or oxidation (6DMN group).
  • Circular Dichroism : Track conformational shifts over time .
  • Free Energy Calculations : Use MD simulations (AMBER/CHARMM force fields) to predict degradation hotspots, focusing on solvent-exposed residues .

Q. What strategies address discrepancies in self-assembly behavior reported across studies?

  • Methodological Answer :

  • Controlled Environment Replication : Standardize solvent (e.g., ionic strength, pH) and temperature conditions. Use TEM/AFM to compare nanostructure morphology .
  • Critical Parameter Ranking : Apply principal component analysis (PCA) to identify dominant factors (e.g., 6DMN hydrophobicity vs. peptide charge) driving assembly variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.